6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine
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Overview
Description
6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of organic materials and natural products.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit certain enzymes and interfere with cellular processes. the exact mechanisms are not fully understood and require further research .
Comparison with Similar Compounds
6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine can be compared with other similar compounds in the pyrrolopyrazine family, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrido[2,3-b]pyrazine: Used in the development of full-color fluorescent materials for high-performance organic light-emitting diodes
These compounds share similar structural features but exhibit unique properties and applications, highlighting the versatility and potential of the pyrrolopyrazine scaffold .
Properties
Molecular Formula |
C11H8ClN3 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
7-chloro-12-methyl-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene |
InChI |
InChI=1S/C11H8ClN3/c1-7-5-9-11(13-6-7)14-10(12)8-3-2-4-15(8)9/h2-6H,1H3 |
InChI Key |
MBIDCHPRPXAASI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1)N=C(C3=CC=CN32)Cl |
Origin of Product |
United States |
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